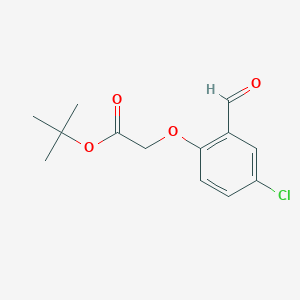![molecular formula C27H15BrO B8313818 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one](/img/structure/B8313818.png)
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and phenyl groups attached to a cyclopentacenaphthylene core, making it a subject of interest for researchers in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one typically involves multi-step organic reactions. One common method includes the bromination of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
3-Chloro-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-7,9-diphenyl-8H-Cyclopent[a]acenaphthylen-8-one: Contains an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in 3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one imparts unique reactivity and properties, making it a valuable compound for various scientific research applications. Its ability to undergo specific chemical reactions and its potential use in advanced materials and medicinal chemistry highlight its significance.
Propiedades
Fórmula molecular |
C27H15BrO |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
3-bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one |
InChI |
InChI=1S/C27H15BrO/c28-21-15-14-20-24-18(21)12-7-13-19(24)25-22(16-8-3-1-4-9-16)27(29)23(26(20)25)17-10-5-2-6-11-17/h1-15H |
Clave InChI |
HZZMYALEAUTPRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C2=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide](/img/structure/B8313735.png)



![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8313753.png)





![2-Amino-4-[3-(methoxycarbonyl)-phenoxy]-butyronitrile](/img/structure/B8313799.png)


amino]-,methylester](/img/structure/B8313813.png)
